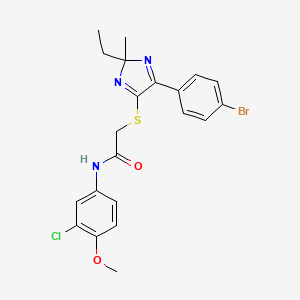![molecular formula C22H20Br2N2OS B3299705 1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899917-22-7](/img/structure/B3299705.png)
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Vue d'ensemble
Description
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as BRD7929 and has been synthesized using various methods.6]undec-3-ene-2-thione.
Mécanisme D'action
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been found to inhibit the activity of BRD4 by binding to its bromodomain. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones and other proteins. By inhibiting the activity of BRD4, this compound can modulate gene expression and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to have biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione in lab experiments is its specificity for BRD4 inhibition. This compound has been found to have minimal effects on other bromodomain-containing proteins, which makes it a valuable tool for studying the role of BRD4 in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
For research on this compound include studying its effects on different types of cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its cardioprotective effects in animal models. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Applications De Recherche Scientifique
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has been found to have potential applications in scientific research. It has been reported to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, BRD4 inhibition has emerged as a potential therapeutic strategy for these diseases.
Propriétés
IUPAC Name |
(4-bromophenyl)-[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2OS/c23-17-9-5-15(6-10-17)19-21(28)26(20(27)16-7-11-18(24)12-8-16)22(25-19)13-3-1-2-4-14-22/h5-12H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBOZUCUISKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3299622.png)
![N-(3,4-Dimethylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B3299629.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B3299639.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3299651.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3299659.png)
![2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3299664.png)

![3-(4-Bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299678.png)
![3-(4-Bromophenyl)-8-methyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299681.png)
![1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3299696.png)
![1-(4-Bromobenzoyl)-3-(4-bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299697.png)
![1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299718.png)
![3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299741.png)
![3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3299746.png)